(3E)-1-methyl-3-({1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3E)-1-METHYL-3-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a piperidine ring, and several functional groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-METHYL-3-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Piperidine Ring: This step involves the alkylation of the indole core with a piperidine derivative, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Final Assembly: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3E)-1-METHYL-3-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or potassium cyanide (KCN) to introduce new substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaN3 in DMF or KCN in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
(3E)-1-METHYL-3-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3E)-1-METHYL-3-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and has similar structural features.
Dichloroaniline: An aniline derivative with similar functional groups.
Uniqueness
(3E)-1-METHYL-3-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE: stands out due to its unique combination of an indole core and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H27N3O2 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
(3E)-1-methyl-3-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]indol-2-one |
InChI |
InChI=1S/C26H27N3O2/c1-18-9-7-8-14-29(18)25(30)17-28-16-19(20-10-3-6-13-24(20)28)15-22-21-11-4-5-12-23(21)27(2)26(22)31/h3-6,10-13,15-16,18H,7-9,14,17H2,1-2H3/b22-15+ |
InChI Key |
MGYGLRGIFUXFOT-PXLXIMEGSA-N |
Isomeric SMILES |
CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5N(C4=O)C |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5N(C4=O)C |
Origin of Product |
United States |
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